molecular formula C10H12BrN B3038104 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 742100-16-9

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3038104
CAS No.: 742100-16-9
M. Wt: 226.11 g/mol
InChI Key: NKEKGQRGDBWFBU-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of a bromine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetrahydroquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-substituted-1-methyl-1,2,3,4-tetrahydroquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1st position.

    6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline: Methyl group at the 2nd position instead of the 1st.

    1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 6th position.

Uniqueness

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

6-bromo-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEKGQRGDBWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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